

# Sivifene: A Technical Overview of a Discontinued Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sivifene |           |
| Cat. No.:            | B1680993 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Sivifene (A-007) is a small molecule, chemically identified as 4-[[2-(2,4-Dinitrophenyl)hydrazinyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one, that was under investigation as a topical antineoplastic and immunomodulatory agent. Developed by Tigris Pharmaceuticals, its clinical development was halted after Phase II trials. This document provides a comprehensive technical summary of Sivifene's chemical structure, known properties, and the scientific context of its proposed mechanism of action. Due to the discontinuation of its development, much of the detailed experimental, pharmacokinetic, and clinical data remains unpublished and is therefore not publicly available. This guide consolidates the accessible information to serve as a resource for researchers in oncology and immunology.

#### **Chemical Structure and Properties**

**Sivifene** is a hydrazone derivative of 4,4'-dihydroxybenzophenone. Its chemical identity and basic properties are summarized below.

#### **Chemical Identification**



| Identifier         | Value                                                                                                  | Reference |
|--------------------|--------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name         | 4-[[2-(2,4-<br>Dinitrophenyl)hydrazinyl]-(4-<br>hydroxyphenyl)methylidene]cy<br>clohexa-2,5-dien-1-one | [1]       |
| CAS Number         | 2675-35-6                                                                                              | [1]       |
| Developmental Code | A-007                                                                                                  | [1]       |
| Chemical Formula   | C19H14N4O6                                                                                             | [1]       |
| Molecular Weight   | 394.34 g/mol                                                                                           | [1]       |
| SMILES             | O=C1C=C/C(C=C1)=C(NNC2<br>=CC=C(INVALID-LINK<br>=O)C=C2INVALID-LINK<br>=O)\C3=CC=C(O)C=C3              |           |

# **Physicochemical Properties**

Experimentally determined physicochemical data for **Sivifene** are scarce in the public domain. The following table includes predicted values from computational models.

| Property               | Value                     | Source   |
|------------------------|---------------------------|----------|
| Water Solubility       | 0.00461 mg/mL (Predicted) | DrugBank |
| logP                   | 4.79 (Predicted)          | ALOGPS   |
| pKa (Strongest Acidic) | 8.77 (Predicted)          | ChemAxon |
| pKa (Strongest Basic)  | -3.94 (Predicted)         | ChemAxon |

# **Proposed Mechanism of Action**

Initially, **Sivifene** was investigated as a selective estrogen receptor modulator (SERM) due to some structural similarities with other SERMs. However, subsequent studies demonstrated that it does not bind to the estrogen receptor. The current, albeit unconfirmed, hypothesis is that



**Sivifene** acts as an immunomodulator. It is thought to upregulate the expression of the CD45 T-lymphocyte cell surface receptor, a protein tyrosine phosphatase critical for T-cell activation.

The precise signaling pathway by which **Sivifene** may induce CD45 upregulation has not been elucidated. The diagram below illustrates a generalized and hypothetical pathway for **Sivifene**'s proposed immunomodulatory effect on a T-cell.



Click to download full resolution via product page

Caption: Hypothesized signaling pathway for **Sivifene**-induced CD45 upregulation on T-lymphocytes.

# **Synthesis**

A general synthesis for **Sivifene** (A-007) has been described, which involves the condensation of 4,4'-dihydroxybenzophenone with 2,4-dinitrophenylhydrazine. The following is a representative, though not fully detailed, experimental protocol based on available literature.

#### **General Synthesis Protocol**

A detailed, step-by-step protocol for the synthesis of **Sivifene** is not publicly available. However, based on the synthesis of analogous hydrazones, the following general procedure can be inferred:

- Dissolution of Reactants: 4,4'-Dihydroxybenzophenone is dissolved in a suitable solvent, such as ethanol or methanol.
- Addition of Hydrazine: A solution of 2,4-dinitrophenylhydrazine in the same solvent, often with a catalytic amount of acid (e.g., sulfuric acid), is added to the benzophenone solution.



- Reaction: The mixture is typically heated under reflux for a period of time to drive the condensation reaction to completion.
- Precipitation and Isolation: Upon cooling, the hydrazone product, Sivifene, precipitates out
  of the solution. The solid is then collected by filtration.
- Purification: The crude product is washed with cold solvent to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.
- Characterization: The final product's identity and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

#### **Experimental Protocols**

Specific experimental protocols for studying **Sivifene** are not detailed in the available literature. However, based on its proposed mechanism of action, the following are examples of standard assays that would be employed to investigate its immunomodulatory effects.

# **CD45 Expression Assay via Flow Cytometry**

This assay would be used to quantify the expression of CD45 on the surface of T-lymphocytes following treatment with **Sivifene**.

- Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood and culture them in appropriate media.
- **Sivifene** Treatment: Treat the cultured PBMCs with varying concentrations of **Sivifene** (and a vehicle control) for a specified period (e.g., 24, 48, 72 hours).
- Cell Staining: Harvest the cells and stain them with fluorescently-labeled monoclonal antibodies specific for T-cell markers (e.g., CD3) and CD45.
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
- Data Analysis: Gate on the T-cell population (CD3-positive cells) and quantify the mean fluorescence intensity (MFI) of the CD45 signal to determine any changes in expression



levels.



Click to download full resolution via product page

Caption: General workflow for a CD45 expression assay using flow cytometry.

### **T-Cell Proliferation Assay**

This assay would assess the functional consequence of potential CD45 upregulation by measuring T-cell proliferation in response to stimulation.



- Cell Preparation: Isolate PBMCs and label them with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
- **Sivifene** Pre-treatment: Pre-treat the labeled PBMCs with **Sivifene** or a vehicle control.
- T-Cell Stimulation: Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) to the cultures.
- Incubation: Culture the cells for several days (e.g., 3-5 days) to allow for cell division.
- Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the dilution of the CFSE dye, which corresponds to cell proliferation.

### **Clinical Development and Discontinuation**

**Sivifene** was investigated as a topical treatment for cutaneous metastases from various cancers, as well as for high-grade squamous intraepithelial lesions associated with human papillomavirus (HPV). The drug advanced to Phase II clinical trials. However, development was subsequently discontinued by Tigris Pharmaceuticals. The specific reasons for the discontinuation have not been made public, and detailed results from the clinical trials are not available in peer-reviewed literature.

#### Conclusion

**Sivifene** is a discontinued investigational drug with a hypothesized immunomodulatory mechanism of action involving the upregulation of CD45 on T-lymphocytes. While its basic chemical identity is known, a comprehensive understanding of its physicochemical properties, pharmacokinetics, and a definitive elucidation of its mechanism of action are hampered by the lack of publicly available data following the cessation of its clinical development. This technical guide provides a summary of the existing knowledge on **Sivifene**, which may be of value to researchers exploring novel immunomodulatory agents or the therapeutic potential of hydrazone-based compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Sivifene: A Technical Overview of a Discontinued Immunomodulatory Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680993#sivifene-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com